

Technical Guide: Non-Proteinogenic Amino Acids with Morpholine Side Chains

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Compound of Interest

Compound Name:	2-Amino-4-morpholinobutanoic acid
CAS No.:	854893-19-9
Cat. No.:	B600902

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Part 1: Introduction & Strategic Rationale

The Morpholine Privilege in Drug Design

In modern medicinal chemistry, the morpholine ring is a "privileged scaffold"—a molecular framework capable of providing high affinity and selectivity for diverse biological targets. When integrated into an amino acid side chain, this heterocycle offers a unique set of physicochemical properties that address common failure modes in peptide drug discovery: poor solubility, rapid renal clearance, and lack of membrane permeability.

Unlike linear aliphatic amines (e.g., Lysine), the morpholine ring is a conformationally restricted, cyclic ether-amine. This duality provides:

- **Metabolic Stability:** The absence of a hydrogen bond donor on the nitrogen (in its tertiary state) and the steric bulk of the ring reduce susceptibility to oxidative deamination by MAO (Monoamine Oxidases).

- **Solubility & Lysosomotropism:** With a pKa of ~8.4 (free morpholine), the side chain exists in equilibrium between neutral and protonated states at physiological pH. This enables lysosomotropic trapping, where the compound permeates cells in its neutral form, becomes protonated in acidic lysosomes, and accumulates, potentially enhancing intracellular duration of action.
- **H-Bonding Vector:** The ether oxygen serves as a weak hydrogen bond acceptor, offering a specific interaction vector orthogonal to the amine.

Structural Classes

We define two primary classes of morpholine-containing amino acids for this guide:

- **Class A:**
 - Morpholino-Alanine (MorphAla): A direct analog of alanine where a morpholine ring replaces a
 - hydrogen. This creates a basic, tertiary amine side chain.
- **Class B: 4-Morpholinyl-Proline (MorphPro):** A proline analog where the morpholine ring is attached to the 4-position (trans or cis), adding basicity to a rigid turn-inducing scaffold.

Part 2: Physicochemical Profile

The following table contrasts

-Morpholino-Alanine with standard residues to highlight its utility in sequence design.

Property	L-Alanine	L-Lysine	-Morpholino-Alanine	Strategic Benefit
Side Chain Type	Hydrophobic	Basic (Primary Amine)	Basic (Tertiary Amine)	No acylation during SPPS; unique H-bond acceptor (ether).
pKa (Side Chain)	N/A	~10.5	~7.5 - 8.2*	Closer to physiological pH; allows pH-dependent switching.
LogP (Side Chain)	0.5	-3.0	-0.86	Improves water solubility without the extreme polarity of Lys/Arg.
H-Bond Donors	0	3	0	Improved membrane permeability (lower desolvation penalty).
Electronic Effect	Neutral	Inductive (+I)	Inductive (-I from O)	Ether oxygen modulates the basicity of the nitrogen.

*Note: The pKa of the morpholine nitrogen is slightly suppressed by the electron-withdrawing effect of the adjacent peptide backbone.

Part 3: Synthesis & Experimental Protocols

Synthesis of the Building Block: -Morpholino-L-Alanine

Method: Ring-opening of

-Cbz-L-Serine

-Lactone. Rationale: This method preserves optical purity better than direct alkylation of cysteine or serine derivatives. The

-lactone is a "spring-loaded" electrophile that reacts cleanly with the morpholine nucleophile.

Protocol 1: Solution-Phase Synthesis

- Starting Material:

 - Cbz-L-Serine (commercially available).[\[1\]](#)

- Lactonization: React

 - Cbz-L-Serine with modified Mitsunobu conditions (DIAD/PPh₃) to form the

 - lactone (Vederas Protocol).

- Ring Opening:

 - Dissolve

 - Cbz-L-Serine

 - lactone (1.0 equiv) in anhydrous acetonitrile.

 - Add Morpholine (1.1 equiv) dropwise at 0°C.

 - Stir at room temperature for 4 hours. The reaction is driven by the release of ring strain.

 - Workup: Concentrate in vacuo. Acidify with 1M HCl to pH 2 and extract with Ethyl Acetate (to remove non-basic byproducts). Adjust aqueous layer to pH 10 and extract with DCM to isolate the product.

- Protection for SPPS:

 - The resulting free acid must be Fmoc-protected.

- Standard Fmoc-OSu protocol: React the Z-protected intermediate (after hydrogenolysis of Cbz if switching to Fmoc) with Fmoc-OSu and

in Water/Dioxane.

Solid-Phase Peptide Synthesis (SPPS) Strategy

Incorporating morpholine amino acids requires specific handling because the tertiary amine is basic. If left as a free base, it can catalyze Fmoc removal (acting like piperidine) or promote aspartimide formation in susceptible sequences (e.g., Asp-Gly).

Critical Rule: Always couple

-morpholino-alanine as its HCl or Perchlorate salt.

Protocol 2: On-Resin Synthesis via Dehydroalanine (Late-Stage Modification)

Instead of coupling the bulky morpholine amino acid, it is often more efficient to build the peptide with a precursor and install the morpholine ring on-resin.

Step-by-Step Workflow:

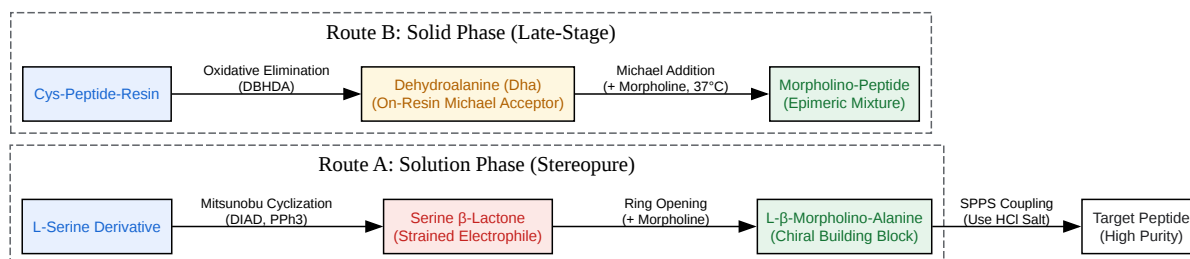
- Precursor Incorporation: Incorporate Fmoc-Cys(Trt)-OH or Fmoc-Ser(tBu)-OH at the desired position during standard SPPS.
- Conversion to Dehydroalanine (Dha):
 - From Cysteine: Treat resin with DBHDA (2,5-dibromohexanediamide) in DMF/Bis-tris buffer (pH 8) for 2 hours. Oxidative elimination yields Dha.
 - From Serine: Treat resin with DSC (N,N'-disuccinimidyl carbonate) followed by DIPEA to induce elimination.
- Michael Addition (The Morpholine Install):
 - Swell resin in minimal DMF.
 - Add Morpholine (20 equiv).

- Incubate at 37°C for 4–12 hours.
- Mechanism:[2][3][4][5] Morpholine acts as a Michael donor, attacking the α -carbon of the Dha double bond.
- Stereochemistry: This reaction typically yields a mixture of L and D isomers (approx 3:1 favoring L), which may require HPLC separation of the final peptide.

Part 4: Visualization & Logic

Synthesis Pathway Diagram

The following diagram illustrates the two primary routes to generating Morpholine-containing peptides.



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Caption: Comparison of Solution Phase (Route A) for high stereochemical purity versus Solid Phase (Route B) for rapid library generation.

Decision Logic for Researchers

When should you use which method?

- Use Route A (Building Block) if:

- You need >98% L-enantiomer purity.
- The morpholine residue is in a critical binding motif (e.g., enzyme active site).
- You are scaling up for animal studies.
- Use Route B (On-Resin) if:
 - You are screening a library (SAR exploration).
 - You want to test multiple amines (morpholine, piperidine, pyrrolidine) at the same position rapidly.
 - Separating diastereomers by HPLC is acceptable.

Part 5: Troubleshooting & Best Practices

Issue	Cause	Solution
Fmoc Deprotection Failure	Morpholine side chain acting as a base.	Use the HCl salt of the amino acid during coupling. Wash resin with weak acid (e.g., 1% HOBT in DMF) before Fmoc deprotection steps.
Racemization (Route A)	High temperature or strong base during coupling.	Use DIC/Oxyma activation (neutral pH) rather than HATU/DIPEA (basic). Keep coupling time < 1 hour.
Incomplete Michael Addition (Route B)	Steric hindrance near the Dha residue.	Increase temperature to 50°C or use microwave irradiation (25W, 10 min).
Low Solubility	Aggregation of hydrophobic backbone.	The morpholine group usually helps solubility. If still insoluble, ensure the morpholine is protonated (purify with 0.1% TFA buffers).

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